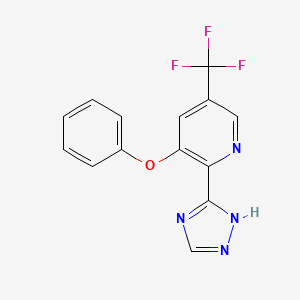

3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC16560357

Molecular Formula: C14H9F3N4O

Molecular Weight: 306.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9F3N4O |

|---|---|

| Molecular Weight | 306.24 g/mol |

| IUPAC Name | 3-phenoxy-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C14H9F3N4O/c15-14(16,17)9-6-11(22-10-4-2-1-3-5-10)12(18-7-9)13-19-8-20-21-13/h1-8H,(H,19,20,21) |

| Standard InChI Key | SNWVMNSNMTUSJG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3 |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 3-phenoxy-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine, reflects its substitution pattern. Key features include:

Pyridine Core Modifications

-

Position 2: The 1,2,4-triazole group introduces a five-membered aromatic ring with three nitrogen atoms, enabling hydrogen bonding and metal coordination .

-

Position 3: The phenoxy group (C₆H₅O–) contributes steric bulk and lipophilicity, potentially enhancing membrane permeability.

-

Position 5: The trifluoromethyl (–CF₃) group is electron-withdrawing, polarizing the pyridine ring and influencing reactivity .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉F₃N₄O |

| Molecular Weight | 306.24 g/mol |

| SMILES | C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3 |

| InChIKey | SNWVMNSNMTUSJG-UHFFFAOYSA-N |

Physicochemical Properties

Solubility and Lipophilicity

-

The trifluoromethyl group increases hydrophobicity (logP ≈ 3.2 estimated), suggesting poor aqueous solubility but enhanced lipid bilayer penetration.

-

Phenoxy and triazole groups may enable solubility in polar aprotic solvents (e.g., DMSO).

Table 2: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| Partition Coefficient (logP) | 3.2 (estimated) |

| Hydrogen Bond Donors | 1 (triazole N–H) |

| Hydrogen Bond Acceptors | 6 |

Research Findings and Hypotheses

Electronic Effects

-

The –CF₃ group withdraws electron density, rendering the pyridine ring electrophilic at positions 2 and 4. This could facilitate nucleophilic attacks in synthetic modifications .

Stability Under Hydrolytic Conditions

-

The triazole ring’s resonance stabilization may confer resistance to hydrolysis, unlike ester- or amide-containing analogs.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

The target compound’s hybrid structure merges features of both analogs, suggesting broader applicability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume